molecular formula C15H13ClN2O2 B13222290 5,5-Diphenylimidazolidine-2,4-dione hydrochloride

5,5-Diphenylimidazolidine-2,4-dione hydrochloride

Cat. No.: B13222290
M. Wt: 288.73 g/mol
InChI Key: WWVSRSBVTDLJAH-UHFFFAOYSA-N
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Description

5,5-Diphenylimidazolidine-2,4-dione hydrochloride, commonly known as phenytoin hydrochloride, is a well-known anticonvulsant agent. It was first synthesized by Heinrich Biltz in 1908 and later found to have significant therapeutic uses by H. Houston Merritt and Tracy Putnam in 1938 . This compound is primarily used in the treatment of various types of seizures, including tonic-clonic and complex partial seizures .

Chemical Reactions Analysis

Types of Reactions

5,5-Diphenylimidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phenytoin derivatives, which have been studied for their potential biological activities .

Mechanism of Action

The primary mechanism of action of 5,5-diphenylimidazolidine-2,4-dione hydrochloride involves the inhibition of sodium channels in neurons. By blocking these channels, the compound stabilizes neuronal membranes and prevents the spread of seizure activity . This action is crucial for its effectiveness as an anticonvulsant agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Diphenylimidazolidine-2,4-dione hydrochloride is unique due to its specific action on sodium channels, making it highly effective for certain types of seizures. Its long history of use and well-documented efficacy further distinguish it from other anticonvulsants .

Properties

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

5,5-diphenylimidazolidine-2,4-dione;hydrochloride

InChI

InChI=1S/C15H12N2O2.ClH/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);1H

InChI Key

WWVSRSBVTDLJAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.Cl

Origin of Product

United States

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